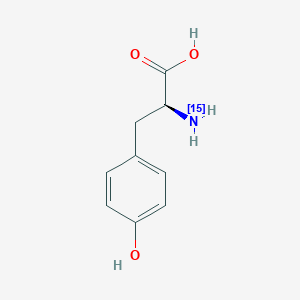

L-Tyrosine-15N

描述

L-Tyrosine-15N is a compound of significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a nitrogen isotope (^15N) which makes it useful in various research applications, particularly in the study of metabolic pathways and protein synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-15N typically involves the incorporation of ^15N into the amino group of phenylalanine. This can be achieved through several methods, including:

Isotope Exchange Reactions: Using ^15N-labeled ammonia or ammonium salts in the presence of a catalyst to replace the nitrogen atom in phenylalanine.

Biosynthetic Methods: Cultivating microorganisms in a medium enriched with ^15N-labeled nitrogen sources, leading to the incorporation of the isotope into phenylalanine through natural biosynthetic pathways.

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine, which is then harvested and subjected to isotope exchange reactions to incorporate ^15N.

化学反应分析

Types of Reactions

L-Tyrosine-15N undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO_3) for nitration, sulfuric acid (H_2SO_4) for sulfonation, and halogens (Cl_2, Br_2) for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学研究应用

Biochemical and Pharmacological Applications

1.1 Neurotransmitter Synthesis

L-Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. Studies have shown that administering L-Tyrosine can elevate plasma levels, subsequently increasing brain concentrations of these neurotransmitters. This effect is particularly significant under stressful conditions where neurotransmitter depletion occurs .

Case Study: Anorexia Nervosa

A study investigated the pharmacokinetics of L-Tyrosine loading in adolescents with anorexia nervosa and healthy peers. Participants received a single oral dose of 2.5 g L-Tyrosine, followed by measurements of blood tyrosine levels at various intervals. The results indicated that L-Tyrosine supplementation could enhance neurotransmitter synthesis in individuals with low baseline levels .

Nutritional Applications

2.1 Cognitive Enhancement

L-Tyrosine supplementation has been linked to improved cognitive performance, especially during high-stress situations. This is attributed to its role in replenishing depleted neurotransmitter levels, thereby mitigating stress-induced cognitive decline .

Table 1: Summary of Cognitive Studies Involving L-Tyrosine

| Study | Sample Size | Stressor | Main Outcome |

|---|---|---|---|

| Study A | 30 | Cold exposure | Improved working memory |

| Study B | 50 | Sleep deprivation | Enhanced attention and focus |

| Study C | 20 | Multitasking | Reduced cognitive fatigue |

Biotechnological Applications

3.1 Industrial Production

L-Tyrosine is not only important in human health but also holds promise in industrial applications. Biotechnological methods for producing L-Tyrosine from biomass feedstocks are being explored as environmentally friendly alternatives to chemical synthesis .

3.2 Drug Development

Stable isotope-labeled compounds like L-Tyrosine-15N are increasingly used in drug development to trace metabolic pathways and understand drug interactions within biological systems . These applications leverage the unique properties of stable isotopes to provide insights into metabolic dynamics.

Research Methodologies Using this compound

4.1 Nuclear Magnetic Resonance Spectroscopy

This compound's incorporation of nitrogen-15 allows researchers to utilize nuclear magnetic resonance spectroscopy for detailed analysis of molecular interactions and dynamics within biological systems. This technique has proven invaluable in studying the effects of various compounds on neurotransmitter synthesis.

4.2 Metabolomics

The use of stable isotope-resolved metabolomics with this compound facilitates a deeper understanding of metabolic networks and their alterations under different physiological conditions. This approach aids in identifying potential biomarkers for diseases and evaluating therapeutic interventions .

作用机制

The mechanism of action of L-Tyrosine-15N involves its incorporation into proteins and other biomolecules. The ^15N isotope allows researchers to track the compound through various metabolic pathways, providing insights into the synthesis and degradation of proteins. The compound interacts with enzymes and other molecular targets, facilitating the study of biochemical processes at a molecular level.

相似化合物的比较

Similar Compounds

Phenylalanine: The parent compound, which lacks the ^15N isotope.

Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring, but without the ^15N isotope.

Leucine: An essential amino acid used in similar metabolic studies but with a different side chain structure.

Uniqueness

The uniqueness of L-Tyrosine-15N lies in its ^15N isotope, which makes it a valuable tool for tracing metabolic pathways and studying protein synthesis. This isotope labeling provides a distinct advantage over similar compounds that do not contain the isotope, allowing for more precise and detailed research.

生物活性

L-Tyrosine-15N is a stable isotope of the amino acid L-tyrosine, which plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine. It is involved in several physiological processes, including protein synthesis, hormone production, and metabolic regulation. The incorporation of the nitrogen-15 isotope allows for enhanced tracking and analysis in metabolic studies.

Biological Activities

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Cognitive Function : Research has shown that L-tyrosine can improve cognitive performance under stress. A study indicated that acute administration of tyrosine enhances cognitive control functions such as response inhibition and task switching, particularly in demanding situations (Jongkees et al., 2015) .

- Neurotransmitter Synthesis : As a precursor to catecholamines, L-tyrosine is crucial for dopamine synthesis. Studies demonstrate that oral administration leads to increased levels of dopamine metabolites in cerebrospinal fluid (CSF), suggesting enhanced neurotransmitter activity (Scally et al., 1977; Growdon et al., 1982) .

- Stress Response : L-Tyrosine supplementation has been shown to mitigate the effects of stress on cognitive performance. In stressful conditions, it helps maintain levels of neurotransmitters, thereby supporting mental performance (Deijen, 2005) .

The biological activity of this compound can be attributed to several mechanisms:

- Catecholamine Synthesis : L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then decarboxylated to dopamine. This pathway is essential for maintaining adequate levels of catecholamines during stress .

- Neuroprotective Effects : Tyrosine may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been implicated in reducing apoptosis and promoting neuronal survival under stress conditions .

- Regulation of Metabolic Enzymes : Studies indicate that L-Tyrosine can influence metabolic pathways by inhibiting specific enzymes such as citrate synthase, which plays a role in energy metabolism within the brain .

Cognitive Performance Under Stress

A randomized controlled trial investigated the effects of L-Tyrosine on cognitive performance in older adults. Participants received either a placebo or 150 mg/kg body weight of L-Tyrosine before cognitive tasks. Results showed that those receiving L-Tyrosine performed better on tasks requiring proactive response inhibition compared to the placebo group .

Neurotransmitter Levels

In another study focusing on patients with Parkinson's disease, L-Tyrosine administration resulted in increased levels of homovanillic acid (HVA), a dopamine metabolite, in CSF. This finding supports the role of L-Tyrosine in enhancing dopaminergic function in neurodegenerative conditions .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-YTRLMEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480571 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35424-81-8 | |

| Record name | L-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。